4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a thieno[2,3-d]pyrimidine core structure substituted with a benzylsulfanyl group at position 4 and a methyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Methylation: The methyl group at position 6 can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the benzylsulfanyl group, depending on the reagents used.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core and benzylsulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-Benzylsulfanylthieno[2,3-d]pyrimidine: Lacks the methyl group at position 6.
6-Substituted Thieno[2,3-d]pyrimidines: Compounds with different substituents at position 6, such as halogens or alkyl groups.
Uniqueness: 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is unique due to the specific combination of the benzylsulfanyl group at position 4 and the methyl group at position 6, which can influence its chemical reactivity and biological activity compared to other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
4-benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-10-7-12-13(15-9-16-14(12)18-10)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSVAUFVBDWJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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